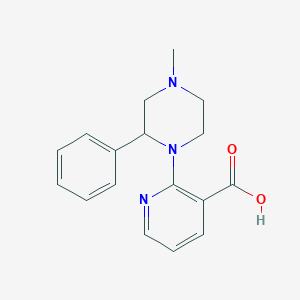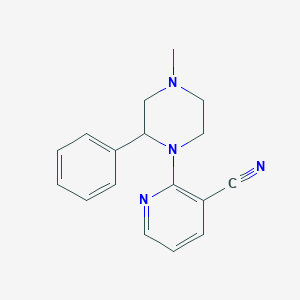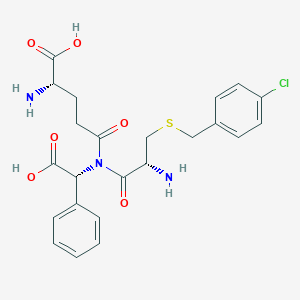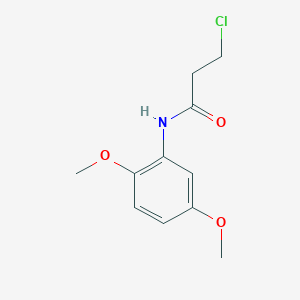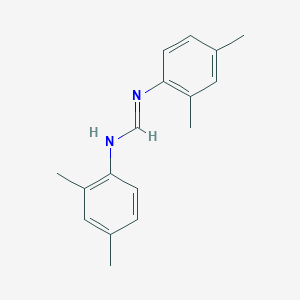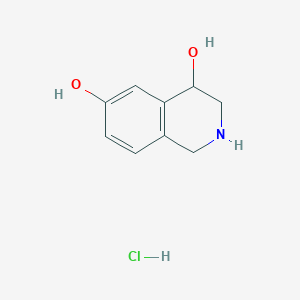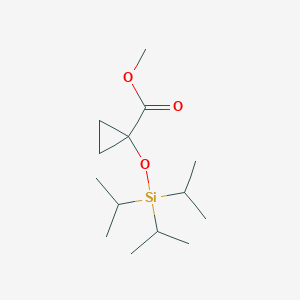
1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester: is an organic compound with the molecular formula C14H28O3Si . It is a derivative of cyclopropanecarboxylate, where the cyclopropane ring is substituted with a triisopropylsilyloxy group and a methyl ester group. This compound is often used in organic synthesis due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Chemistry: 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane-containing molecules on biological systems. It can serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester typically involves the reaction of cyclopropanecarboxylic acid with triisopropylsilyl chloride in the presence of a base such as pyridine. The resulting triisopropylsilyloxycyclopropanecarboxylic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, organolithium compounds, aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester involves its ability to undergo various chemical reactions, as described above. The triisopropylsilyloxy group can stabilize reactive intermediates, facilitating reactions that form new carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Methyl cyclopropanecarboxylate: Lacks the triisopropylsilyloxy group, making it less reactive in certain synthetic applications.
Methyl 1-aminocyclopropanecarboxylate: Contains an amino group instead of the triisopropylsilyloxy group, leading to different reactivity and applications.
Uniqueness: 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester is unique due to the presence of the triisopropylsilyloxy group, which provides steric hindrance and electronic effects that can stabilize reactive intermediates. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and control.
Propriétés
IUPAC Name |
methyl 1-tri(propan-2-yl)silyloxycyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)17-14(8-9-14)13(15)16-7/h10-12H,8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGFNEIHUOXMRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573170 |
Source


|
| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205756-59-8 |
Source


|
| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
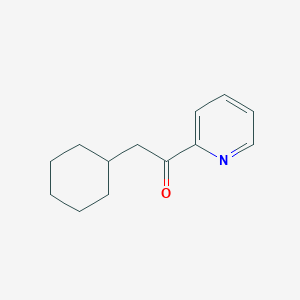
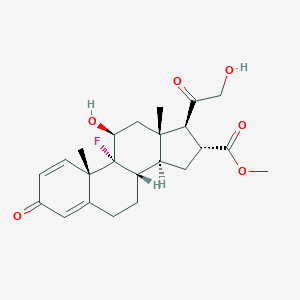
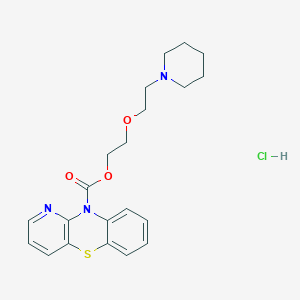
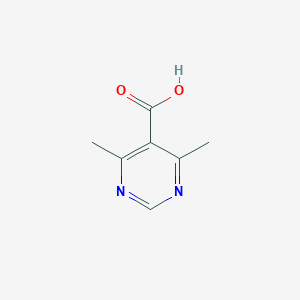
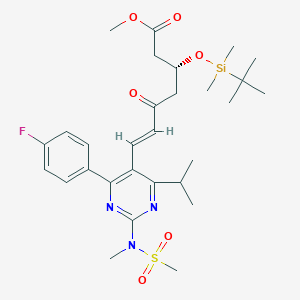
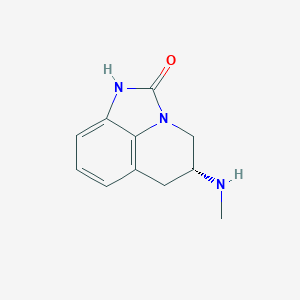
![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide](/img/structure/B131216.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
